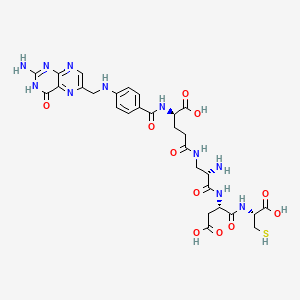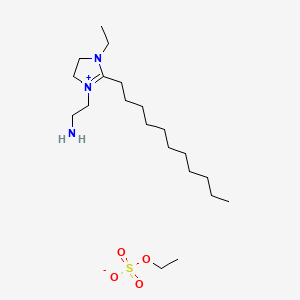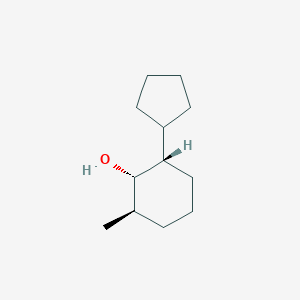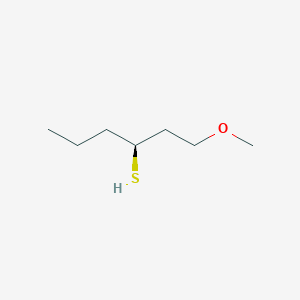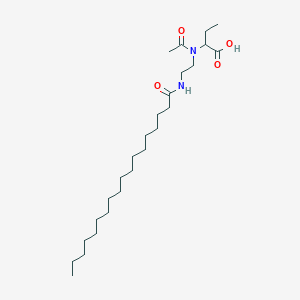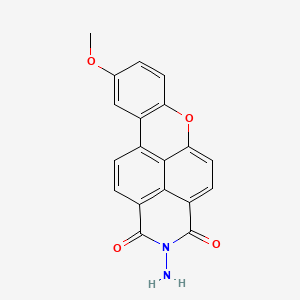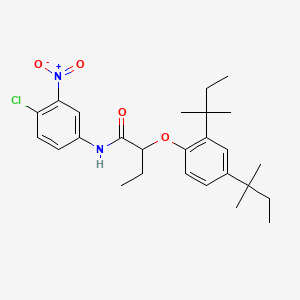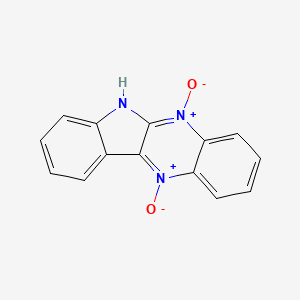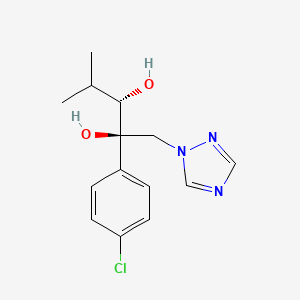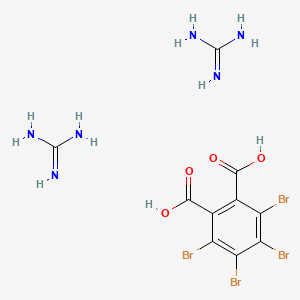
Diisotridecyl 4,4'-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) is a complex organotin compound. It is characterized by the presence of a stannylene (tin-containing) moiety, which is linked to two oxobutenoate groups through oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) typically involves the reaction of dibutyltin oxide with diisotridecyl 4-oxobut-2-enoate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of tin.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The stannylene moiety can participate in substitution reactions, where ligands attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .
Scientific Research Applications
Diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) exerts its effects involves the interaction of the stannylene moiety with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. This interaction can affect various biochemical pathways, making it a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymerization reactions.
Tributyltin oxide: Known for its biocidal properties and used in antifouling paints.
Tetramethyltin: A simpler organotin compound used in organic synthesis
Uniqueness
Diisotridecyl 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxobut-2-enoate) is unique due to its complex structure, which combines the properties of both organotin and oxobutenoate groups. This combination enhances its reactivity and makes it suitable for a wide range of applications, from catalysis to materials science .
Properties
CAS No. |
84788-17-0 |
|---|---|
Molecular Formula |
C42H76O8Sn |
Molecular Weight |
827.8 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-(11-methyldodecoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(11-methyldodecyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C17H30O4.2C4H9.Sn/c2*1-15(2)11-9-7-5-3-4-6-8-10-14-21-17(20)13-12-16(18)19;2*1-3-4-2;/h2*12-13,15H,3-11,14H2,1-2H3,(H,18,19);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*13-12+;;; |
InChI Key |
ZGMIVMHTJAYIMJ-SFNWWBDBSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C/C(=O)OCCCCCCCCCCC(C)C)(OC(=O)/C=C/C(=O)OCCCCCCCCCCC(C)C)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


